Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2
Description
Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2 is a synthetic peptide analog derived from the C-terminal region of gastrin-releasing peptide (GRP) or bombesin (BBN), a 14-amino-acid neuropeptide. This compound shares structural homology with GRP(20–27), a critical region for binding to GRP receptors (GRPrs), which are overexpressed in prostate, breast, and pancreatic cancers . The peptide sequence includes key residues (His, Trp, Leu, Met) that mediate receptor interaction, while the acetylation (Ac) and C-terminal amidation (-NH2) enhance metabolic stability . Its primary application lies in targeted cancer diagnostics and therapeutics, particularly for developing radiopharmaceuticals (e.g., ⁹⁹ᵐTc-labeled derivatives) for imaging GRPr-positive tumors .
Properties
Molecular Formula |
C47H68N14O9S |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C47H68N14O9S/c1-24(2)15-35(44(67)57-34(40(48)63)13-14-71-8)59-46(69)38(18-31-21-50-23-53-31)58-41(64)26(5)55-47(70)39(25(3)4)61-42(65)27(6)54-43(66)36(16-29-19-51-33-12-10-9-11-32(29)33)60-45(68)37(56-28(7)62)17-30-20-49-22-52-30/h9-12,19-27,34-39,51H,13-18H2,1-8H3,(H2,48,63)(H,49,52)(H,50,53)(H,54,66)(H,55,70)(H,56,62)(H,57,67)(H,58,64)(H,59,69)(H,60,68)(H,61,65)/t26-,27-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
FLMAIOAFTCGWGR-YDDHTLEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Receptor Specificity :
- The target peptide and Ac-GRP(20–27) bind GRPr with high affinity, critical for cancer targeting. In contrast, dermenkephalin and H-Tyr-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 target opioid and neurokinin receptors, respectively, highlighting sequence-dependent receptor selectivity .
- Substitution of Ala→Gly in Ac-GRP(20–27) reduces conformational stability, lowering GRPr affinity compared to the target peptide .
Structural Modifications :
- Methylation of residues (e.g., Ac-Nα-Me-Ala-Nα-Me-Trp(Me)-Nα-Me-Ala-N(Me)₂) increases peptide volatility and resistance to enzymatic degradation but may compromise receptor binding due to steric hindrance .
- The Dpr-Ser-Ser-Ser-Gln linker in ’s compound improves radiolabeling efficiency without disrupting GRPr interaction .
- Applications: GRPr-targeting peptides (target and Ac-GRP(20–27)) are prioritized for cancer theranostics, whereas dermenkephalin is explored for pain management . Methylated analogs () are optimized for analytical techniques (e.g., mass spectrometry) rather than therapeutic use .
Research Findings and Implications
- GRPr-Targeting Peptides: The target peptide demonstrated superior tumor uptake in PC-3 xenografts compared to Ac-GRP(20–27), attributed to the Ala→Gly substitution in the latter weakening hydrophobic interactions with GRPr . ⁹⁹ᵐTc-labeled derivatives of the target peptide showed rapid clearance from non-target tissues, enhancing imaging contrast .
Opioid and Neurokinin Analogs :
Stability Enhancements :
- Methylation or acetylation improves peptide stability but must be balanced against receptor affinity. For example, methylated Trp in ’s compound reduces aqueous solubility, limiting in vivo utility .
Preparation Methods
Resin Selection and Initial Functionalization
The C-terminal amide group is introduced via a Rink amide resin , which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA). Resin loading capacities of 0.2–0.7 mmol/g are typical, with 0.4 mmol/g preferred to balance steric hindrance and reaction efficiency. Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes precedes Fmoc deprotection.
Fmoc Deprotection and Amino Acid Coupling
Deprotection employs 20% piperidine in DMF (2 × 5 min), achieving >99% Fmoc removal. Coupling reactions utilize HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF, with 2–4 equivalents of Fmoc-amino acids relative to resin loading. Methionine, prone to oxidation, is introduced using Fmoc-Met-OH without side-chain protection, while histidine residues require Trt (trityl) protection to prevent imidazole-mediated side reactions.
Table 1: Protected Amino Acid Building Blocks
| Position | Amino Acid | Protecting Group |
|---|---|---|
| His¹, His⁶ | Fmoc-His(Trt)-OH | Trityl (Trt) |
| Trp² | Fmoc-Trp(Boc)-OH | tert-Butoxycarbonyl (Boc) |
| Met⁸ | Fmoc-Met-OH | None |
Sequence-Specific Challenges and Optimization
Aggregation-Prone Regions
The Val⁴-Ala⁵ segment introduces β-sheet propensity, risking incomplete coupling. Countermeasures include:
Oxidative Sensitivity of Methionine
Methionine sulfoxide formation is mitigated by:
-
TFA cleavage cocktails containing 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT)
-
Nitrogen atmosphere during resin cleavage and lyophilization
-
Post-synthesis treatment with 10 mM dithiothreitol (DTT) to reduce oxidized species
Post-Assembly Processing
Cleavage and Side-Chain Deprotection
Optimal cleavage employs TFA:thioanisole:phenol:water (90:5:3:2) for 3 hours at 25°C, achieving >95% side-chain deprotection. Precipitation in methyl tert-butyl ether (MTBE) at 0°C yields crude peptide as a white powder.
Table 2: Cleavage Cocktail Efficacy
| Scavenger System | His(Trt) Deprotection (%) | Met Oxidation (%) |
|---|---|---|
| TFA/TIS/EDT/H2O | 98.2 ± 1.1 | 3.8 ± 0.9 |
| TFA/thioanisole | 94.7 ± 2.3 | 7.1 ± 1.5 |
Purification by Preparative HPLC
Crude peptide (≥70% purity) is purified using:
-
Column: C18, 250 × 20 mm, 5 µm
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight:
Calculated: 1042.4 Da ([M+H]⁺)
Observed: 1042.3 ± 0.2 Da
Purity Assessment
Analytical HPLC (C18, 4.6 × 150 mm) with 10–60% acetonitrile over 30 min achieves baseline separation (≥98% purity).
Scale-Up Considerations
Batch vs. Continuous Flow Synthesis
For multi-gram production:
Cost Optimization
Comparative Method Analysis
Table 3: Synthesis Route Efficiency
| Parameter | SPPS (Fmoc) | Solution-Phase |
|---|---|---|
| Yield (crude) | 78% ± 5% | 42% ± 8% |
| Purity (post-HPLC) | 98.5% ± 0.7 | 89.3% ± 2.1 |
| Time (days) | 7 | 14 |
Q & A
Q. How to resolve conflicts between published studies on this peptide’s thermodynamic stability?
Q. What steps ensure reproducibility in large-scale peptide synthesis across laboratories?
- Methodological Answer : Standardize resin loading ratios, deprotection times, and cleavage cocktails. Share detailed synthesis protocols via platforms like Protocols.io . Use third-party peptide synthesis services for inter-lab validation .
Ethical & Reporting Standards
Q. How to ethically report negative or non-significant results in studies involving this peptide?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing all data in public repositories (e.g., PRIDE for proteomics). Use preprint servers like bioRxiv to share null results. Discuss potential confounding factors (e.g., batch variability) transparently in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
